molecular formula C16H18ClNO2S B5186852 N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide

N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide

Cat. No.: B5186852
M. Wt: 323.8 g/mol
InChI Key: USARCCFKAOLXPR-UHFFFAOYSA-N
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Description

N-[4-(Butan-2-yl)phenyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl group linked to a substituted phenyl ring bearing a branched butan-2-yl moiety. This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. The sulfonamide group acts as a strong electron-withdrawing moiety, enhancing stability and enabling interactions with biological targets such as enzymes and receptors . The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-3-12(2)13-4-8-15(9-5-13)18-21(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USARCCFKAOLXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-[4-(butan-2-yl)phenyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include alcohols or ketones derived from the oxidation of the butyl group.

    Reduction Reactions: Products include primary or secondary amines formed by the reduction of the sulfonamide group.

Scientific Research Applications

Chemistry

N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Friedel-Crafts Acylation : Used for acylating benzene rings.
  • Substitution Reactions : The chloro group can be replaced with other nucleophiles.
  • Reduction Reactions : The nitro group can be reduced to form amines.

These reactions facilitate the development of novel compounds with tailored properties suitable for further applications in research and industry.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

The mechanisms underlying these activities often involve the reduction of the nitro group, which generates reactive intermediates that can disrupt cellular processes.

Anticancer Activity Study

A 2021 study evaluated the cytotoxic effects of several nitrobenzamide derivatives, including this compound, against different cancer cell lines. The results demonstrated significant inhibition of cell growth at sub-micromolar concentrations, indicating favorable therapeutic potential with a selectivity index suggesting minimal toxicity to normal cells .

Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its viability as a lead compound for further development in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The compound may also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Water Solubility
N-[4-(Butan-2-yl)phenyl]-4-chlorobenzenesulfonamide Not reported ~3.5 (estimated) Low*
N-(3-Methyl-1-oxo-1-(p-tolyl)butan-2-yl) analog 155–156 2.8 Moderate
4-Chloro-N-(2-methyl-benzoyl) analog 168–169 3.1 Low

*Inferred from increased lipophilicity due to branched alkyl chain .

  • Crystallographic studies of similar sulfonamides (e.g., ) reveal that bulky substituents like butan-2-yl may disrupt molecular packing, affecting crystallization and bioavailability .

Metabolic Stability and Pharmacokinetics

  • Metabolic Resistance : Branched alkyl chains (e.g., butan-2-yl) resist oxidative metabolism more effectively than linear chains (e.g., butyl), as seen in the imidazole derivative’s enhanced stability () .
  • Enzyme Inhibition : The target compound’s butan-2-yl group may hinder binding to cytochrome P450 enzymes, reducing first-pass metabolism compared to smaller substituents like propan-2-yl .

Biological Activity

N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H18ClN1O2S
  • Molecular Weight : 303.82 g/mol
  • Structure : The compound features a sulfonamide group attached to a chlorobenzene ring, which is further substituted by a butan-2-yl group on the para position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis, leading to antimicrobial effects.
  • Cytotoxic Effects : The compound may induce cytotoxicity through the formation of reactive intermediates that interact with cellular components, disrupting cellular processes essential for survival .
  • Modulation of Signaling Pathways : There is evidence suggesting that the compound may affect various signaling pathways associated with cancer cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Acinetobacter baumannii40 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, particularly against resistant strains .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis. For instance, treatment with increasing concentrations resulted in significant changes in apoptosis markers such as cleaved PARP and survivin levels .
  • Mechanistic Insights : Molecular docking studies indicate that the compound may interact with key proteins involved in cancer progression, such as p53 and Akt, thereby modulating their activity and influencing cell cycle regulation .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of sulfonamide derivatives demonstrated that this compound exhibited comparable activity to standard antibiotics against common pathogens. The study highlighted its potential use in treating infections caused by resistant bacteria.
  • Anticancer Research : In a recent investigation into novel anticancer agents, the compound was tested against several tumor cell lines, showing promising results in terms of growth inhibition and induction of apoptosis. The study concluded that further exploration into its mechanism could yield valuable insights for cancer therapy development .

Q & A

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Byproduct analysis : LC-MS/MS detects chlorinated dimers (e.g., m/z 647.3) formed via radical coupling .
  • Mitigation : Optimize reaction atmosphere (N₂ purge) and reduce chloride ion concentration .

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